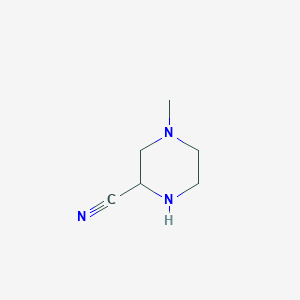

4-Methylpiperazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpiperazine-2-carbonitrile is a chemical compound with the CAS number 1334146-60-9 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium bicarbonate and 4-methylpiperazine in a mixed solvent of water and dichloromethane. Cyanogen bromide is then added dropwise to the mixture, which is stirred at 0 °C for 0.5 hour, then transferred to room temperature and stirred overnight .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación

Synthetic Chemistry : 4-Methylpiperazine-2-carbonitrile has been utilized in various synthetic chemistry applications. For instance, it has been used in the synthesis of pyridine derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013). Additionally, it has been involved in microwave-induced synthesis processes, leading to the formation of unexpected by-products due to the formation of a reactive ‘ionic alkylating intermediate’ under specific conditions (Lamazzi et al., 2009).

Metabolite Studies : In pharmacology, this compound derivatives have been studied for their metabolic pathways. For example, TM208, a compound derived from 4-Methylpiperazine, showed extensive metabolism in rat bile, with multiple metabolites identified through high-performance liquid chromatography (Jiang et al., 2007).

Optical and Spectroscopic Analysis : The compound has been a subject of interest in spectroscopic studies as well. For instance, its derivatives have been analyzed using X-ray and spectroscopic methods to understand their structural features and optical properties (Jukić et al., 2010). This includes the investigation of absorption and fluorescence spectra in different solvents.

Antimicrobial Research : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies involve characterizing the chemical structures of these compounds and testing their effectiveness against various microorganisms (Al‐Azmi & Mahmoud, 2020).

Carbon Capture Research : In environmental science, derivatives of 4-Methylpiperazine have been studied for their potential in carbon capture processes. Research in this area focuses on understanding the thermodynamics and kinetics of CO2 absorption by these compounds (Sherman et al., 2013).

Corrosion Inhibition : Some derivatives have been investigated for their use as corrosion inhibitors. The compounds have been tested for their effectiveness in protecting metals like steel from corrosion in acidic environments (Yadav et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular processes.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, leading to changes in the enzymatic activity of the targets

Propiedades

IUPAC Name |

4-methylpiperazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQHAFKSCIBIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334146-60-9 |

Source

|

| Record name | 4-methylpiperazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2454374.png)

![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-fluorophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2454386.png)

![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)

![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)